2-chlorothiophene-3-sulfonyl chloride
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Overview
Description
2-chlorothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C4H2Cl2O2S2 and a molecular weight of 217.1 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
2-chlorothiophene-3-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of thiophene followed by sulfonylation. The reaction typically requires reagents such as chlorosulfonic acid and thionyl chloride under controlled conditions . Industrial production methods often involve large-scale synthesis using similar reagents and conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
2-chlorothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
2-chlorothiophene-3-sulfonyl chloride has several applications in scientific research:
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chlorothiophene-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2-chlorothiophene-3-sulfonyl chloride can be compared with other thiophene derivatives, such as:
2,5-dichlorothiophene-3-sulfonyl chloride: This compound has similar reactivity but different substitution patterns, leading to variations in its chemical properties and applications.
5-chlorothiophene-2-sulfonyl chloride: Another similar compound with different substitution positions, affecting its reactivity and use in different chemical reactions.
Properties
IUPAC Name |
2-chlorothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTYUVGGJFQYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186049-82-0 |
Source
|
Record name | 2-chlorothiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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